4-Phenylphthalazin-1(2H)-one basic properties
4-Phenylphthalazin-1(2H)-one basic properties
An In-depth Technical Guide to the Basic Properties of 4-Phenylphthalazin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Phenylphthalazin-1(2H)-one is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the phthalazinone scaffold, it serves as a crucial building block for the synthesis of a wide array of pharmacologically active molecules. This guide provides a comprehensive overview of the fundamental properties of 4-Phenylphthalazin-1(2H)-one, including its physicochemical characteristics, a detailed synthesis protocol, and an exploration of its biological significance, with a focus on its emerging role as an inhibitor of key enzymatic targets in oncology, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly(ADP-ribose) polymerase (PARP). This document is intended to be a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the phthalazinone chemical motif.
Introduction: The Phthalazinone Scaffold in Drug Discovery
The phthalazinone core is recognized as a "privileged scaffold" in medicinal chemistry, owing to its presence in numerous compounds with a broad spectrum of biological activities.[1][2] Derivatives of this heterocyclic system have been reported to exhibit anticancer, anti-inflammatory, antihypertensive, and antimicrobial properties, among others.[2] The versatility of the phthalazinone ring system, with its multiple sites for chemical modification, allows for the fine-tuning of pharmacological and pharmacokinetic properties, making it an attractive starting point for the design of new therapeutic agents. 4-Phenylphthalazin-1(2H)-one, the subject of this guide, is a key intermediate in the synthesis of many of these derivatives and has also been investigated for its own biological activities.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key properties of 4-Phenylphthalazin-1(2H)-one.
Chemical Structure
The chemical structure of 4-Phenylphthalazin-1(2H)-one is characterized by a phenyl group substituted at the 4-position of the phthalazin-1(2H)-one core.
Caption: Chemical structure of 4-Phenylphthalazin-1(2H)-one.
General Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₀N₂O | [3] |
| Molecular Weight | 222.24 g/mol | [3] |
| Appearance | Pale yellow crystals | |
| Melting Point | 240-244 °C | [3] |
| CAS Number | 5004-45-5 | [3] |
Solubility
Qualitative solubility information indicates that 4-Phenylphthalazin-1(2H)-one is sparingly soluble in common organic solvents such as ethanol and methanol at room temperature, with increased solubility upon heating. It is generally soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). A comprehensive quantitative solubility table in various organic solvents is a subject for further investigation.
Synthesis of 4-Phenylphthalazin-1(2H)-one
The most common and efficient method for the synthesis of 4-Phenylphthalazin-1(2H)-one is the cyclocondensation reaction between 2-benzoylbenzoic acid and hydrazine hydrate.[4][5] This reaction proceeds readily, often in a high-yielding one-pot procedure.
Caption: General workflow for the synthesis of 4-Phenylphthalazin-1(2H)-one.
Detailed Experimental Protocol
This protocol describes a robust and scalable method for the synthesis of 4-Phenylphthalazin-1(2H)-one.
Materials:
-
2-Benzoylbenzoic acid
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (95% or absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-benzoylbenzoic acid (1 equivalent) in ethanol (approximately 10-15 mL per gram of 2-benzoylbenzoic acid).
-
Addition of Hydrazine Hydrate: To the stirred solution at room temperature, add hydrazine hydrate (1.2-1.5 equivalents) dropwise. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution as a crystalline solid.
-
Purification: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Drying and Characterization: The collected solid can be dried in a vacuum oven. The purity and identity of the final product, 4-Phenylphthalazin-1(2H)-one, should be confirmed by melting point determination and spectroscopic analysis (NMR, IR, and Mass Spectrometry). For higher purity, the product can be recrystallized from a suitable solvent such as ethanol.
Biological Activities and Mechanism of Action
While many studies focus on the pharmacological properties of its derivatives, 4-Phenylphthalazin-1(2H)-one itself is of significant interest as a potential therapeutic agent, particularly in the field of oncology. Its mechanism of action is primarily associated with the inhibition of key enzymes involved in cancer cell proliferation and survival, such as VEGFR-2 and PARP-1.
VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[6][7] In many types of cancer, the VEGFR-2 signaling pathway is dysregulated, promoting tumor growth and metastasis.[7] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain can effectively block this signaling cascade. The phthalazinone scaffold is a key pharmacophore in several known VEGFR-2 inhibitors.[8]
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by 4-Phenylphthalazin-1(2H)-one.
PARP-1 Inhibition
Poly(ADP-ribose) polymerase 1 (PARP-1) is a nuclear enzyme that plays a critical role in DNA repair, particularly in the base excision repair (BER) pathway.[9][10] Inhibition of PARP-1 has emerged as a promising therapeutic strategy for cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[11] The phthalazinone core is a key structural feature of several potent PARP inhibitors, including the clinically approved drug Olaparib.[9][[“]]
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
To evaluate the inhibitory potential of 4-Phenylphthalazin-1(2H)-one against VEGFR-2, an in vitro kinase assay can be performed. This protocol provides a general framework for such an assay, which can be adapted based on specific laboratory conditions and available reagents.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 4-Phenylphthalazin-1(2H)-one against VEGFR-2 kinase activity.
Principle: The assay measures the phosphorylation of a substrate by the VEGFR-2 enzyme in the presence of ATP. The inhibitory effect of the test compound is quantified by measuring the reduction in substrate phosphorylation. Luminescence-based assays that measure the amount of ATP consumed are a common method.[1]
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
Kinase Buffer (e.g., 5x Kinase Buffer 1)
-
ATP solution
-
VEGFR-2 substrate (e.g., Poly(Glu, Tyr) 4:1)
-
4-Phenylphthalazin-1(2H)-one (test compound)
-
DMSO (for dissolving the test compound)
-
96-well white microplates
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
Microplate reader capable of measuring luminescence
Procedure:
-
Preparation of Reagents:
-
Prepare a 1x Kinase Buffer by diluting the 5x stock with sterile deionized water.
-
Prepare a stock solution of 4-Phenylphthalazin-1(2H)-one in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the test compound in 1x Kinase Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[1]
-
-
Assay Setup (in a 96-well plate):
-
Master Mixture: Prepare a master mixture containing 1x Kinase Buffer, ATP, and the VEGFR-2 substrate.
-
Plate Loading: Add the master mixture to each well.
-
Test Wells: Add the diluted 4-Phenylphthalazin-1(2H)-one solutions to the respective wells.
-
Positive Control (No Inhibitor): Add 1x Kinase Buffer containing the same concentration of DMSO as the test wells.
-
Blank (No Enzyme): Add 1x Kinase Buffer.
-
-
Enzyme Addition and Incubation:
-
Add the diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells.
-
Add 1x Kinase Buffer to the "Blank" wells.
-
Incubate the plate at 30 °C for a specified time (e.g., 45-60 minutes).
-
-
Detection:
-
Stop the kinase reaction and detect the remaining ATP by adding the luminescence-based detection reagent (e.g., Kinase-Glo®) to each well.
-
Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.
-
Read the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
4-Phenylphthalazin-1(2H)-one is a versatile and valuable molecule in the field of medicinal chemistry. Its straightforward synthesis and the wide range of biological activities exhibited by its derivatives underscore its importance as a privileged scaffold in drug discovery. The potential of the core molecule itself as an inhibitor of key cancer-related targets like VEGFR-2 and PARP-1 warrants further investigation. This guide provides a foundational understanding of the basic properties of 4-Phenylphthalazin-1(2H)-one, which will be a useful resource for researchers aiming to explore its full therapeutic potential.
References
-
BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]
-
Chaudhari, P. J., Nemade, A. R., & Shirkhedkar, A. A. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Advances, 14(40), 33384-33417. Retrieved from [Link]
-
El-Adl, K., Ibrahim, H., Khedr, F., & Bayoumi, A. H. (2020). N-Substituted-4-phenylphthalazin-1-amine-derived VEGFR-2 inhibitors: Design, synthesis, molecular docking, and anticancer evaluation studies. Archiv der Pharmazie, 354(1), e2000219. Retrieved from [Link]
-
Gao, Y., Li, X., Zhang, J., Li, J., Wang, Y., & Zhang, Y. (2018). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Molecules, 23(7), 1735. Retrieved from [Link]
-
Gundla, R., et al. (2022). Allosteric regulation of DNA binding and target residence time drive the cytotoxicity of phthalazinone-based PARP-1 inhibitors. Cell Chemical Biology, 29(12), 1694-1708.e10. Retrieved from [Link]
-
Kiselyov, A. S., Semenov, V. V., & Milligan, D. (2006). 4-(Azolylphenyl)-phthalazin-1-amines: Novel inhibitors of VEGF receptors I and II. Chemical Biology & Drug Design, 68(6), 308-313. Retrieved from [Link]
-
Mahmoud, M. R., et al. (2018). Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. Bioorganic & Medicinal Chemistry, 26(7), 1595-1608. Retrieved from [Link]
-
Mennen, S. M., et al. (2015). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate Through PAT-Guided Process Development. Organic Process Research & Development, 19(7), 884-891. Retrieved from [Link]
-
Nafie, M. S., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances, 14(32), 22933-22956. Retrieved from [Link]
-
Pattan, S. R., et al. (2012). Synthesis and Spectral Characterization of Some Phthalazinone Derivatives. Journal of Chemical Research, 2012(2), 79-82. Retrieved from [Link]
-
Vila, N., et al. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry, 90, 353-376. Retrieved from [Link]
-
Rizk, S. A., et al. (2017). Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives. Journal of Pharmaceutical and Scientific Innovation, 6(3), 84-90. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]
-
Syrris. (n.d.). Synthesis of 4 substituted phthalazin-1(2H) ones from 2 acylbenzoic acids. Retrieved from [Link]
-
Vila, N., et al. (2021). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 26(16), 4924. Retrieved from [Link]
-
Wang, T., et al. (2002). NMR studies on 1,2‐dihydro‐2‐(4‐aminophenyl)‐4‐[4‐(4‐aminophenoxy)‐4‐phenyl]‐(2H)phthalazin‐1‐one. Magnetic Resonance in Chemistry, 40(11), 727-731. Retrieved from [Link]
-
BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from [Link]
-
El-Sakka, S. S., Soliman, A. H., & Imam, A. M. (2009). Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. Afinidad, 66(540), 167-172. Retrieved from [Link]
-
Hossan, A. S. M. S., et al. (2012). Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. Molecules, 17(10), 11684-11702. Retrieved from [Link]
-
Mennen, S. M., et al. (2015). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate Through PAT-Guided Process Development. Organic Process Research & Development, 19(7), 884-891. Retrieved from [Link]
-
Mohamed, M. S., et al. (2015). Recent Developments in Chemistry of Phthalazines. Der Pharma Chemica, 7(1), 180-211. Retrieved from [Link]
-
Unknown. (n.d.). Phthalazinone. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-PHENYL-1(2H)-PHTHALAZINONE | 5004-45-5 [chemicalbook.com]
- 4. longdom.org [longdom.org]
- 5. bu.edu.eg [bu.edu.eg]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. consensus.app [consensus.app]
